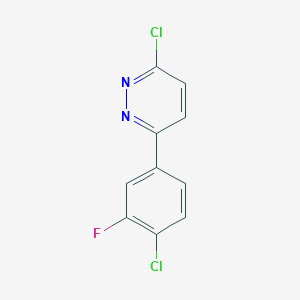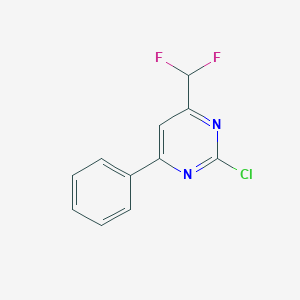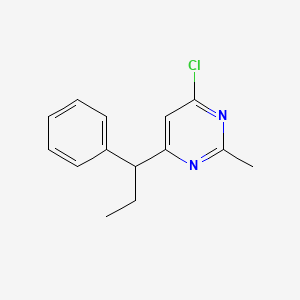
4-氯-2-甲基-6-(1-苯基丙基)嘧啶
描述
“4-Chloro-2-methyl-6-(1-phenylpropyl)pyrimidine” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine (=CH−) equivalent promoted by K2S2O8 . Another method involves a ZnCl2-catalyzed three-component coupling reaction from functionalized enamines, triethyl orthoformate, and ammonium acetate .Chemical Reactions Analysis
The chemical reactions involving pyrimidine derivatives are diverse. For instance, a Cu-catalyzed and 4-HO-TEMPO-mediated [3 + 3] annulation of commercially available amidines with saturated ketones enables an efficient and facile synthesis of structurally important pyrimidines via a cascade reaction of oxidative dehydrogenation/annulation/oxidative aromatization .科学研究应用
非线性光学性质和药用应用
- 非线性光学 (NLO) 和药效团潜力:嘧啶衍生物由于其作为含氮碱基存在于 DNA 和 RNA 中,已显示出在自然界中具有显着的分布。它们的结构变异,包括苯基嘧啶衍生物,已被探索用于医药和非线性光学 (NLO) 中有希望的应用。密度泛函理论 (DFT) 和时变 DFT (TDDFT) 研究证实了它们在光电应用和药物化学中的潜力,展示了适用于高科技应用的相当大的 NLO 特性 (Hussain 等人,2020 年)。
合成与结构分析
同构共晶体和超分子结构:对 2-氨基-4-氯-6-甲基嘧啶及其与羧酸的衍生物的研究表明,基于氯/甲基互换成功形成了同构共晶体。这些研究不仅提供了对结构相似性和同构性的见解,还突出了化合物形成稳定的异四聚体超分子的能力,这对于理解晶体工程中的分子相互作用至关重要 (Ebenezer、Muthiah 和 Butcher,2011 年)。
合成路线和酶抑制剂核心结构:已经开发了用于 4-氯-6-取代苯基嘧啶(几种酶抑制剂中的核心结构)的合成方法,无需特殊催化剂,这证明了嘧啶衍生物在合成重要药效团方面的多功能性。这些方法提供了传统加热和微波辅助的替代方法,表明嘧啶化学在医学研究中的适应性 (Németh 等人,2010 年)。
生化和药理研究
- 抗病毒和抗肿瘤活性:嘧啶支架,包括在 6 位取代的嘧啶支架,已因其生物活性而被研究,揭示了它们在抗病毒和抗肿瘤治疗中的潜力。这些研究包括各种嘧啶衍生物的合成和评价,突出了这些化合物在开发新治疗剂中的化学多样性和生物学相关性 (Grivsky 等人,1980 年)。
作用机制
Target of Action
The primary targets of 4-Chloro-2-methyl-6-(1-phenylpropyl)pyrimidine are certain vital inflammatory mediators . These include prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . These targets play a crucial role in the body’s inflammatory response, which is a defense mechanism against disease or infection .
Mode of Action
4-Chloro-2-methyl-6-(1-phenylpropyl)pyrimidine interacts with its targets by inhibiting their expression and activities . This interaction results in a decrease in the production of these inflammatory mediators, thereby reducing inflammation .
Biochemical Pathways
The compound affects the biochemical pathways associated with the production of the aforementioned inflammatory mediators . By inhibiting these pathways, 4-Chloro-2-methyl-6-(1-phenylpropyl)pyrimidine can reduce the downstream effects of these mediators, such as inflammation and pain .
Result of Action
The molecular and cellular effects of 4-Chloro-2-methyl-6-(1-phenylpropyl)pyrimidine’s action include a reduction in the production of inflammatory mediators . This leads to a decrease in inflammation and associated symptoms .
安全和危害
未来方向
Pyrimidines and their derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity prompting us to study the neuroprotection and anti-inflammatory activity of the triazole-pyrimidine hybrid on human microglia and neuronal cell model . This suggests that pyrimidine derivatives, including “4-Chloro-2-methyl-6-(1-phenylpropyl)pyrimidine”, could potentially be developed as neuroprotective and anti-neuroinflammatory agents .
生化分析
Biochemical Properties
4-Chloro-2-methyl-6-(1-phenylpropyl)pyrimidine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as tyrosine kinases, which are involved in cell signaling pathways. The interaction between 4-Chloro-2-methyl-6-(1-phenylpropyl)pyrimidine and these enzymes can lead to the modulation of cellular processes, including cell growth and differentiation . Additionally, this compound has been found to bind to specific proteins, altering their conformation and activity, which can have downstream effects on cellular functions .
Cellular Effects
The effects of 4-Chloro-2-methyl-6-(1-phenylpropyl)pyrimidine on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 4-Chloro-2-methyl-6-(1-phenylpropyl)pyrimidine can inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor involved in inflammatory responses . By inhibiting NF-κB, this compound can reduce the expression of pro-inflammatory genes, thereby exerting anti-inflammatory effects. Furthermore, 4-Chloro-2-methyl-6-(1-phenylpropyl)pyrimidine has been shown to affect cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
The molecular mechanism of action of 4-Chloro-2-methyl-6-(1-phenylpropyl)pyrimidine involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors, thereby modulating their activity. For example, 4-Chloro-2-methyl-6-(1-phenylpropyl)pyrimidine can inhibit enzyme activity by binding to the active site, preventing substrate binding and subsequent catalysis . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Chloro-2-methyl-6-(1-phenylpropyl)pyrimidine have been observed to change over time. This compound exhibits stability under certain conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term studies have shown that prolonged exposure to 4-Chloro-2-methyl-6-(1-phenylpropyl)pyrimidine can result in adaptive cellular responses, such as changes in gene expression and enzyme activity, which can influence cellular function . These temporal effects highlight the importance of considering the stability and degradation of this compound in experimental designs.
Dosage Effects in Animal Models
The effects of 4-Chloro-2-methyl-6-(1-phenylpropyl)pyrimidine vary with different dosages in animal models. At low doses, this compound has been shown to exert beneficial effects, such as anti-inflammatory and anticancer activities . At high doses, 4-Chloro-2-methyl-6-(1-phenylpropyl)pyrimidine can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects underscore the importance of determining the optimal dosage for therapeutic applications while minimizing adverse effects.
Metabolic Pathways
4-Chloro-2-methyl-6-(1-phenylpropyl)pyrimidine is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can exert their own biological effects. Additionally, 4-Chloro-2-methyl-6-(1-phenylpropyl)pyrimidine can influence metabolic flux by modulating the activity of key metabolic enzymes, resulting in changes in metabolite levels and overall metabolic homeostasis .
属性
IUPAC Name |
4-chloro-2-methyl-6-(1-phenylpropyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2/c1-3-12(11-7-5-4-6-8-11)13-9-14(15)17-10(2)16-13/h4-9,12H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGHHEDMVIVGIIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C2=CC(=NC(=N2)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



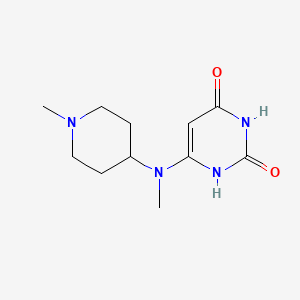
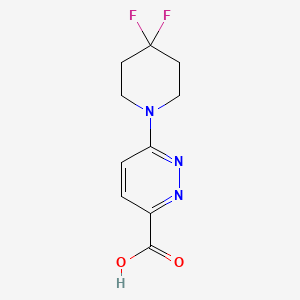
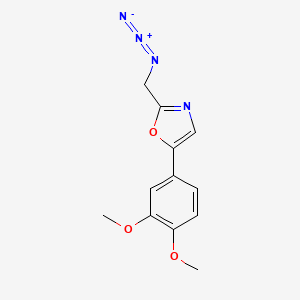
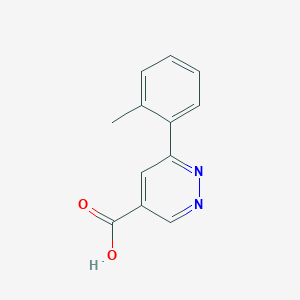
![2-Benzyl-5-methyl-1-phenyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1480194.png)
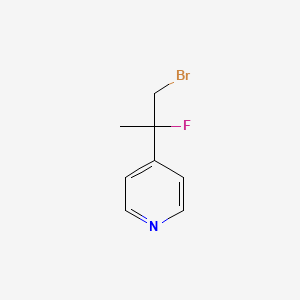
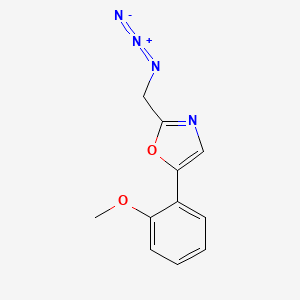


![Tert-butyl 1-(aminomethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B1480206.png)
![4-(trifluoromethyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1480208.png)
